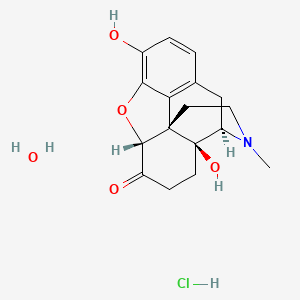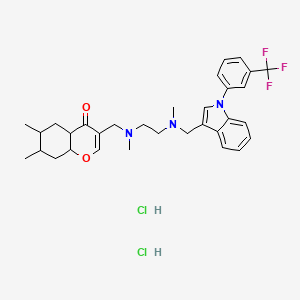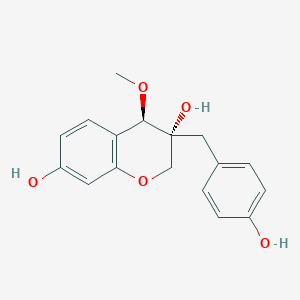![molecular formula C24H22Br2N2O6S2 B6594381 Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate CAS No. 1046864-84-9](/img/structure/B6594381.png)
Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate
Overview
Description
Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate is an organic compound that is used in various applications such as optoelectronics, organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic light-emitting field transistors (LEFETs) . It has a planar conjugated bi-cyclic structure that engages stronger π–π interactions .
Molecular Structure Analysis
This compound has a planar conjugated bi-cyclic structure . This structure allows for strong π–π interactions, which are crucial for its applications in optoelectronics .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include visible absorption bands at 527, 558, and 362 nm in propylene carbonate . The compound was also found to be fluorescent in solution and in the plastic film with emission wavelengths between 550-750 nm . The Stokes Shift of the compound in various solvents was also reported .Scientific Research Applications
Fluorescence Studies
This compound has been found to exhibit visible absorption bands at 527, 558, and 362 nm in propylene carbonate. It has been found to be fluorescent in solution and in the plastic film with emission wavelengths between 550-75 nm .
Optoelectronic Applications
The compound has many applications in the field of fluorescence, for example, optoelectronic, organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), organic light-emitting field transistors (LEFETs) .
Organic Semiconductors
The compound contains a DPP moiety. DPP backbone derivatives as a strong acceptor unit, have a planar conjugated bicyclic structure engaging stronger π–π interactions which allows tuning the band-gap and energy-level of polymer organic semiconductors .
Solar Cell Applications
The compound is used in the synthesis of small molecules and low band-gap polymer semiconductors with OPV, OLED, and perovskite solar cells .
Thin-Film Devices
Long alkyl chains, namely 2-octyldodecyl, will allow better solubility for the polymer semiconductor and crystallization and aggregation capacity for the thin-film devices .
Synthesis of High Mobility Polymers
The compound has been used in the synthesis of PDPP4T and high mobility p-type polymer DPP-DTT .
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is organic semiconductors. It contains a DPP moiety, which is a strong acceptor unit with a planar conjugated bicyclic structure . This structure allows for stronger π–π interactions, which are crucial for tuning the band-gap and energy level of polymer organic semiconductors .
Mode of Action
The compound interacts with its targets through its unique structure. The long alkyl chains, namely 2-octyldodecyl, enhance the solubility of the polymer semiconductor . This feature also improves the crystallization and aggregation capacity for thin-film devices .
Biochemical Pathways
The compound plays a significant role in the synthesis of high-performance organic semiconductors. It is used in the synthesis of PDPP4T and high mobility p-type polymer DPP-DTT . The compound is also involved in the Stille Coupling polymerisation process .
Result of Action
The compound’s action results in the optimization of the performance of organic semiconductors. For instance, 2,5-Bis (2-octyldodecyl)pyrrolo [3,4-c]pyrrole-1,4- (2H,5H)-dione-based donor-acceptor alternating copolymer bearing 5,5’-di (thiophen-2-yl)-2,2’-biselenophene exhibits 1.5 cm²/Vs hole mobility in thin-film transistors .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For example, the compound was found to be fluorescent in solution and in the plastic film with emission wavelengths between 550-75 nm . The Stokes Shift was less in THF and cyclohexane, than the solvents, which indicates that the energy loss is less between the excitation and fluorescence states .
properties
IUPAC Name |
ditert-butyl 1,4-bis(5-bromothiophen-2-yl)-3,6-dioxopyrrolo[3,4-c]pyrrole-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Br2N2O6S2/c1-23(2,3)33-21(31)27-17(11-7-9-13(25)35-11)15-16(19(27)29)18(12-8-10-14(26)36-12)28(20(15)30)22(32)34-24(4,5)6/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZQIPYHXMJDFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=C2C(=C(N(C2=O)C(=O)OC(C)(C)C)C3=CC=C(S3)Br)C1=O)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Br2N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101108696 | |
| Record name | 2,5-Bis(1,1-dimethylethyl) 3,6-bis(5-bromo-2-thienyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101108696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate | |
CAS RN |
1046864-84-9 | |
| Record name | 2,5-Bis(1,1-dimethylethyl) 3,6-bis(5-bromo-2-thienyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1046864-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Bis(1,1-dimethylethyl) 3,6-bis(5-bromo-2-thienyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101108696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B6594325.png)
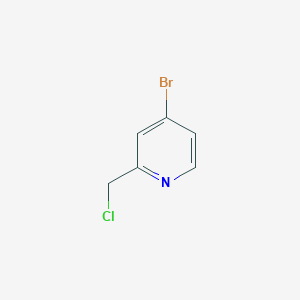
![(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B6594343.png)
![2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-ethoxyphenol](/img/structure/B6594348.png)
![2-{[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl}phenol](/img/structure/B6594354.png)
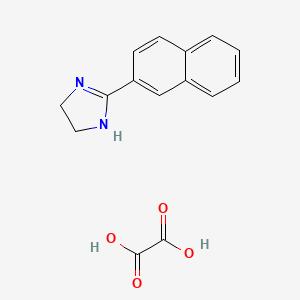


![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro-(3-phenyl-1H-inden-1-ylidene)(pyridyl)ruthenium(II)](/img/structure/B6594377.png)
